molecular formula C21H20O3 B14393921 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one CAS No. 88165-36-0

6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one

Katalognummer: B14393921
CAS-Nummer: 88165-36-0
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: RDAFJAGLLXEZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure and properties make it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Detailed synthetic routes would include:

    Step 1: Formation of intermediate A using reagent X under conditions Y.

    Step 2: Conversion of intermediate A to intermediate B using reagent Z under conditions W.

    Step 3: Final conversion to this compound using reagent Q under conditions R.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-11(1H)-one
  • 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-13(1H)-one

Uniqueness

6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one may have unique properties such as higher stability, specific reactivity, or enhanced biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

88165-36-0

Molekularformel

C21H20O3

Molekulargewicht

320.4 g/mol

IUPAC-Name

6,8-dimethoxy-3-methyl-2,7-dihydro-1H-benzo[a]anthracen-12-one

InChI

InChI=1S/C21H20O3/c1-12-7-8-14-13(9-12)10-19(24-3)17-11-16-15(21(22)20(14)17)5-4-6-18(16)23-2/h4-6,9-10H,7-8,11H2,1-3H3

InChI-Schlüssel

RDAFJAGLLXEZTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=C3CC4=C(C=CC=C4OC)C(=O)C3=C2CC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.